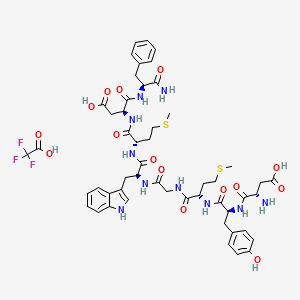

Cholecystokinin Octapeptide, desulfated TFA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H62N10O13S2.C2HF3O2/c1-73-18-16-34(55-47(70)37(21-28-12-14-30(60)15-13-28)58-44(67)32(50)23-41(62)63)45(68)53-26-40(61)54-38(22-29-25-52-33-11-7-6-10-31(29)33)48(71)56-35(17-19-74-2)46(69)59-39(24-42(64)65)49(72)57-36(43(51)66)20-27-8-4-3-5-9-27;3-2(4,5)1(6)7/h3-15,25,32,34-39,52,60H,16-24,26,50H2,1-2H3,(H2,51,66)(H,53,68)(H,54,61)(H,55,70)(H,56,71)(H,57,72)(H,58,67)(H,59,69)(H,62,63)(H,64,65);(H,6,7)/t32-,34-,35-,36-,37-,38-,39-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTIRPVYNGDRDRP-ITZXPNBCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(=O)O)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC(=O)O)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H63F3N10O15S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1177.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Desulfated CCK Octapeptide TFA

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis, purification, and characterization of the desulfated cholecystokinin (CCK) octapeptide (Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH₂) as a trifluoroacetic acid (TFA) salt. Detailed experimental protocols, data presentation, and visualizations of key processes are included to support researchers in the successful production of this important peptide.

Introduction

Cholecystokinin (CCK) is a peptide hormone that plays a crucial role in gallbladder contraction, pancreatic enzyme secretion, and satiety. The C-terminal octapeptide (CCK-8) is the most common and biologically active form. While the native form is sulfated on the tyrosine residue, the desulfated version is a valuable tool in research and drug development, serving as a precursor for radiolabeling, a reference standard in analytical methods, and a ligand for studying CCK receptor binding and signaling. This guide focuses on the synthesis of the desulfated CCK-8 with a C-terminal amide, a common modification that enhances metabolic stability. The final product is obtained as a TFA salt, a result of the standard purification protocols using trifluoroacetic acid in reversed-phase high-performance liquid chromatography (RP-HPLC).

Synthesis of Desulfated CCK Octapeptide

The synthesis of desulfated CCK octapeptide is most efficiently achieved through solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Synthesis Strategy

The synthesis proceeds from the C-terminus to the N-terminus. For a C-terminally amidated peptide, a Rink Amide resin is the solid support of choice.[1][2] The side chains of reactive amino acids are protected with acid-labile groups, which are removed at the final cleavage step.

Table 1: Amino Acids and Protecting Groups for Desulfated CCK-8 Synthesis

| Amino Acid | Position | N-α-Protecting Group | Side-Chain Protecting Group |

| Phenylalanine | 8 | Fmoc | None |

| Aspartic Acid | 7 | Fmoc | tert-Butyl (OtBu) |

| Methionine | 6 | Fmoc | None |

| Tryptophan | 5 | Fmoc | tert-Butoxycarbonyl (Boc) |

| Glycine | 4 | Fmoc | None |

| Methionine | 3 | Fmoc | None |

| Tyrosine | 2 | Fmoc | tert-Butyl (tBu) |

| Aspartic Acid | 1 | Fmoc | tert-Butyl (OtBu) |

Experimental Protocol: Fmoc-SPPS

This protocol outlines the manual synthesis of desulfated CCK-8 on a Rink Amide resin. The process can also be automated.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (see Table 1)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

Diisopropylethylamine (DIPEA)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Diethyl ether

Workflow Diagram:

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.

Procedure:

-

Resin Preparation: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes to remove the Fmoc group from the resin's linker. Wash the resin thoroughly with DMF.

-

First Amino Acid Coupling (Fmoc-Phe-OH):

-

Pre-activate Fmoc-Phe-OH (3 eq.) with HBTU (3 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.

-

Add the activated amino acid solution to the resin and agitate for 2 hours.

-

Wash the resin with DMF.

-

Perform a Kaiser test to confirm complete coupling (absence of free primary amines).

-

-

Chain Elongation: Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the sequence (Asp(OtBu), Met, Trp(Boc), Gly, Met, Tyr(tBu), Asp(OtBu)).

-

Final Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the peptide-resin with DMF, then DCM, and dry under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v). The presence of TIS and water as scavengers is crucial to prevent side reactions with the tryptophan and methionine residues.

-

Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.

-

Filter the resin and collect the TFA solution containing the cleaved peptide.

-

-

Peptide Precipitation:

-

Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether and dry under vacuum.

-

Purification of Desulfated CCK Octapeptide TFA

The crude synthetic peptide is a mixture of the desired product and various impurities, such as truncated or deletion sequences. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying peptides to a high degree of homogeneity.

Purification Strategy

RP-HPLC separates peptides based on their hydrophobicity. A non-polar stationary phase (typically C18-modified silica) is used with a polar mobile phase. Peptides are eluted by a gradient of increasing organic solvent (usually acetonitrile) concentration. Trifluoroacetic acid (0.1%) is added to both aqueous and organic mobile phases as an ion-pairing agent to improve peak shape and resolution.

Experimental Protocol: Preparative RP-HPLC

Materials:

-

Crude desulfated CCK-8

-

HPLC-grade water

-

HPLC-grade acetonitrile

-

Trifluoroacetic acid (TFA)

-

Preparative RP-HPLC system with a C18 column

Workflow Diagram:

Caption: RP-HPLC Purification Workflow.

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.

-

Purification:

-

Equilibrate the preparative C18 column with the initial mobile phase conditions.

-

Inject the dissolved crude peptide.

-

Elute the peptide using a linear gradient of increasing Mobile Phase B. A shallow gradient (e.g., 1% increase in B per minute) is often effective for separating closely related impurities. A typical gradient might be 10-50% B over 40 minutes.

-

Monitor the elution profile at 220 nm and 280 nm and collect fractions corresponding to the major peak.

-

-

Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

-

Lyophilization: Pool the fractions with the desired purity (>95%) and lyophilize to obtain the purified peptide as a white, fluffy TFA salt.

Table 2: Representative Preparative HPLC Parameters

| Parameter | Value |

| Column | Preparative C18, 10 µm, 250 x 21.2 mm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 10-50% B over 40 minutes |

| Flow Rate | 15 mL/min |

| Detection | 220 nm |

| Typical Purity | >95% |

| Typical Yield | 20-40% (from crude) |

Characterization of Desulfated CCK Octapeptide TFA

After purification, the identity and purity of the synthetic peptide must be confirmed. The two primary methods for this are mass spectrometry and amino acid analysis.

Mass Spectrometry

Mass spectrometry (MS) is used to determine the molecular weight of the peptide, confirming that the correct sequence has been synthesized. Electrospray ionization (ESI) is commonly used for peptides.

Expected Result: The calculated monoisotopic mass of desulfated CCK-8 (C₄₉H₆₂N₁₀O₁₃S₂) is 1062.41 Da. The ESI-MS spectrum should show a major peak corresponding to the protonated molecule [M+H]⁺ at m/z 1063.42, and potentially other charge states such as [M+2H]²⁺ at m/z 532.21.

Table 3: Expected Mass Spectrometry Data

| Peptide Sequence | Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH₂ |

| Molecular Formula | C₄₉H₆₂N₁₀O₁₃S₂ |

| Calculated Monoisotopic Mass | 1062.41 Da |

| Expected [M+H]⁺ (m/z) | 1063.42 |

| Expected [M+2H]²⁺ (m/z) | 532.21 |

Amino Acid Analysis

Amino acid analysis (AAA) confirms the amino acid composition of the peptide and can be used to determine the peptide concentration. The peptide is hydrolyzed into its constituent amino acids, which are then quantified.

Procedure:

-

Hydrolyze the peptide in 6N HCl at 110°C for 24 hours.

-

Derivatize the resulting amino acids.

-

Separate and quantify the derivatized amino acids by HPLC.

Expected Result: The analysis should show the presence of the constituent amino acids in the correct molar ratios. Note that tryptophan is often destroyed under acidic hydrolysis conditions and may require a separate analysis method if quantification is needed. Asparagine and glutamine, if present, would be converted to aspartic acid and glutamic acid, respectively.

Table 4: Expected Amino Acid Analysis Ratios

| Amino Acid | Theoretical Ratio | Expected Experimental Ratio |

| Aspartic Acid | 2 | ~2.0 |

| Tyrosine | 1 | ~1.0 |

| Methionine | 2 | ~2.0 |

| Glycine | 1 | ~1.0 |

| Phenylalanine | 1 | ~1.0 |

| Tryptophan | 1 | Typically not recovered |

CCK Receptor Signaling Pathways

Desulfated CCK-8 binds to both CCK1 and CCK2 receptors, albeit with lower affinity than the sulfated form. Understanding the signaling pathways activated by these receptors is crucial for interpreting the biological effects of the synthetic peptide. Both are G protein-coupled receptors (GPCRs).

CCK1 Receptor Signaling

The CCK1 receptor primarily couples to Gq/11 proteins.[3][4] Activation of Gq leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). The CCK1 receptor can also couple to Gs, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP).[3]

Caption: CCK1 Receptor Signaling Pathways.

CCK2 Receptor Signaling

Similar to the CCK1 receptor, the CCK2 receptor also primarily couples to Gq proteins, activating the PLC/IP₃/DAG pathway. Additionally, CCK2 receptor activation has been shown to involve Gα₁₂/₁₃ proteins, leading to the activation of Rho-dependent pathways and Src, as well as transactivation of the epidermal growth factor receptor (EGFR), ultimately impacting cell proliferation and survival through downstream effectors like MAPKs and PI3K/AKT.

Caption: CCK2 Receptor Signaling Pathways.

Conclusion

This technical guide provides a detailed framework for the synthesis, purification, and characterization of desulfated CCK octapeptide TFA. By following the outlined protocols for Fmoc-SPPS and RP-HPLC, researchers can reliably produce high-purity peptide for use in a variety of scientific applications. The characterization methods described are essential for ensuring the quality and identity of the final product. Furthermore, an understanding of the downstream signaling pathways of CCK receptors is fundamental for the design and interpretation of experiments utilizing this synthetic peptide.

References

- 1. Schematic depiction of the signalling pathways stimulated by cholecystokinin (CCK) activation of the CCK1 receptor [pfocr.wikipathways.org]

- 2. Analysis of Peptides and Conjugates by Amino Acid Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes [frontiersin.org]

Physicochemical Properties of Non-sulfated Cholecystokinin-8 (CCK-8): A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth overview of the core physicochemical properties of non-sulfated cholecystokinin-8 (CCK-8), a crucial peptide hormone and neurotransmitter. This document details its structural and chemical characteristics, outlines experimental protocols for its analysis, and illustrates its primary signaling pathway.

Core Physicochemical Properties

Non-sulfated CCK-8 is the C-terminal octapeptide of cholecystokinin. Unlike its sulfated counterpart, which shows high affinity for the CCK-A receptor, non-sulfated CCK-8 binds with similar high affinity to the CCK-B receptor (also known as CCK2R)[1][2]. This difference in receptor affinity, dictated by the absence of a sulfate group on the tyrosine residue, leads to distinct physiological roles.

Quantitative Data Summary

The key physicochemical parameters for non-sulfated CCK-8 are summarized in the table below. These values are essential for experimental design, formulation development, and analytical characterization.

| Property | Value | Source / Method |

| Amino Acid Sequence | Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2 (DYMGWMDF-NH2) | UniProt / Sequencing |

| Molecular Formula | C₄₉H₆₂N₁₀O₁₃S₂ | Mass Spectrometry |

| Average Molecular Weight | 1063.21 Da | Mass Spectrometry |

| Monoisotopic Mass | 1062.41 Da | Mass Spectrometry |

| Theoretical pI | 4.63 | Sequence Calculation |

| CAS Number | 25679-24-7 | Chemical Registry |

| Solubility | Soluble in DMSO (≥ 100 mg/mL) | Empirical Testing |

| Storage (Lyophilized) | -80°C for up to 2 years; -20°C for up to 1 year | Manufacturer Data |

| Storage (in Solvent) | -80°C for up to 6 months; -20°C for up to 1 month | Manufacturer Data |

Signaling Pathway

Non-sulfated CCK-8 primarily exerts its biological effects by activating the cholecystokinin B receptor (CCK-BR or CCK2R), a G-protein coupled receptor (GPCR)[1][3]. Activation of CCK2R initiates a cascade of intracellular events, predominantly through the Gαq signaling pathway[4]. This pathway is crucial for its roles in the central nervous system and gastrointestinal tract.

Experimental Protocols

Accurate characterization of non-sulfated CCK-8 requires robust experimental protocols. The following sections detail standard methodologies for determining its fundamental physicochemical properties.

Molecular Weight Determination by Mass Spectrometry

Mass spectrometry (MS) is the definitive method for confirming the molecular weight of peptides. Electrospray ionization (ESI) is commonly used for this purpose.

Objective: To determine the precise molecular mass of non-sulfated CCK-8.

Methodology:

-

Sample Preparation: Dissolve the lyophilized peptide in a solvent compatible with ESI-MS, typically a mixture of 50% acetonitrile and 50% deionized water with 0.1% formic acid to facilitate protonation.

-

Instrument Calibration: Calibrate the mass spectrometer using a standard peptide mixture with known masses to ensure high mass accuracy across the desired range.

-

Infusion and Ionization: Infuse the sample solution directly into the ESI source. A high voltage is applied, generating multiply charged gaseous ions (e.g., [M+H]⁺, [M+2H]²⁺).

-

Mass Analysis: The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

Data Analysis: The resulting ESI mass spectrum will show a series of peaks corresponding to different charge states. The molecular weight (M) is calculated by deconvolution of this charge state envelope.

Purity and Stability Analysis by RP-HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique for assessing the purity of a peptide sample and monitoring its stability over time. The method separates peptides based on their hydrophobicity.

Objective: To determine the purity of a non-sulfated CCK-8 sample and assess its degradation under specific conditions (e.g., temperature, pH).

Methodology:

-

Column: A C18 stationary phase column is typically used for peptide separations.

-

Mobile Phase:

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in deionized water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

-

-

Sample Preparation: Dissolve the peptide in Mobile Phase A. For stability studies, incubate the peptide under desired conditions, taking aliquots at various time points for analysis.

-

Chromatographic Run:

-

Inject the sample onto the column.

-

Elute the peptide using a linear gradient of increasing Mobile Phase B concentration (e.g., 5% to 95% B over 30 minutes).

-

Monitor the elution profile using a UV detector at a wavelength of 214-220 nm, where the peptide bond absorbs.

-

-

Data Analysis: Purity is calculated by integrating the area of the main peptide peak and expressing it as a percentage of the total area of all peaks in the chromatogram. Stability is assessed by monitoring the decrease in the main peak area and the appearance of degradation peaks over time.

Solubility Assessment

Determining peptide solubility is a critical preliminary step for any experiment.

Objective: To determine suitable solvents and estimate the solubility limit of non-sulfated CCK-8.

Methodology:

-

Charge Calculation: First, estimate the peptide's character. Assign a value of +1 to basic residues (K, R, H) and the N-terminus, and -1 to acidic residues (D, E) and the C-terminus (if not amidated). Non-sulfated CCK-8 (DYMGWMDF-NH2) has two acidic residues (D) and a free N-terminus, giving it a net negative charge, suggesting it is an acidic peptide.

-

Initial Solvent Testing:

-

Begin with sterile, deionized water. Add a small, known amount of peptide to a specific volume of water. Vortex thoroughly.

-

If the peptide is insoluble in water, its acidic nature suggests trying a dilute basic buffer. Add a small amount of 0.1M ammonium bicarbonate and dilute with water.

-

-

Organic Solvents: For highly hydrophobic peptides or if aqueous solutions fail, test organic solvents. Dimethyl sulfoxide (DMSO) is a common choice. Prepare a concentrated stock solution in DMSO.

-

Observation and Quantification: Visually inspect for particulates. For quantitative analysis, the solution can be centrifuged, and the concentration of the supernatant measured by UV absorbance at 280 nm (due to the Trp and Tyr residues) or by HPLC.

-

Sonication: If the peptide appears suspended, sonication can help break up aggregates and facilitate dissolution. Use brief pulses to avoid heating the sample.

References

- 1. Non-sulfated cholecystokinin-8 reduces meal size and prolongs the intermeal interval in male Sprague Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural insights into human brain–gut peptide cholecystokinin receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Non-sulfated cholecystokinin-8 increases enteric and hindbrain Fos-like immunoreactivity in male Sprague Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

The Biological Activity of Desulfated Cholecystokinin Octapeptide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of desulfated cholecystokinin octapeptide (CCK-8-DS). It delves into its receptor binding affinity, signaling pathways, and functional effects, presenting key quantitative data, detailed experimental methodologies, and visual representations of cellular mechanisms. This document is intended to serve as a thorough resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development.

Receptor Binding Affinity

Desulfated cholecystokinin octapeptide exhibits a distinct receptor binding profile compared to its sulfated counterpart, CCK-8. The absence of the sulfate group on the tyrosine residue significantly alters its affinity for the two cholecystokinin receptor subtypes, CCK-A and CCK-B.

Comparative Binding Affinities

CCK-8-DS demonstrates a markedly lower affinity for the CCK-A receptor, which is predominantly found in peripheral tissues such as the pancreas and gallbladder. In contrast, it retains a high affinity for the CCK-B receptor, which is the primary subtype in the central nervous system and is also found in the gastrointestinal tract. This selectivity makes desulfated CCK-8 a valuable tool for differentiating between the functions of the two receptor subtypes.

While direct side-by-side Ki values are not consistently reported across literature, the functional consequences of this differential binding are well-documented. For instance, in pepsinogen release assays, desulfated CCK-8 was found to be 900-fold less potent than sulfated CCK-8, highlighting its reduced activity at CCK-A receptors. Conversely, studies using unsulfated CCK-8, which is functionally equivalent to desulfated CCK-8, have shown it to be a selective CCK-B receptor agonist[1]. Furthermore, nonsulfated CCK-8 analogs have been shown to bind to CCK-B receptors with high and specific affinity, with IC50 values in the low nanomolar range[2].

Table 1: Summary of Receptor Binding Affinity for Desulfated CCK-8

| Receptor Subtype | Ligand | Affinity (Ki or IC50) | Key Observations |

| CCK-A | Desulfated CCK-8 | Significantly higher than sulfated CCK-8 (in the µM range) | The absence of the sulfate group dramatically reduces binding affinity. |

| CCK-B | Desulfated CCK-8 | High affinity (in the nM range) | Retains high affinity, comparable to sulfated CCK-8. |

| CCK-B | Nonsulfated CCK-8 Analog | Low nanomolar IC50 | Demonstrates high and specific binding to CCK-B receptors[2]. |

Experimental Protocol: Radioligand Binding Assay

A standard radioligand binding assay to determine the affinity of desulfated CCK-8 for CCK receptors can be performed as follows:

Objective: To determine the inhibitory constant (Ki) of desulfated CCK-8 for CCK-A and CCK-B receptors through competitive displacement of a radiolabeled ligand.

Materials:

-

Cell lines expressing either human CCK-A or CCK-B receptors.

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

Radioligand (e.g., [125I]Bolton-Hunter labeled sulfated CCK-8).

-

Unlabeled sulfated CCK-8 (for defining non-specific binding).

-

Desulfated CCK-8 (test compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2, 1 mM EGTA, and 0.1% BSA).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Membrane Preparation: Harvest cells expressing the receptor of interest and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in assay buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Membrane preparation (containing a specific amount of protein, e.g., 20-50 µg).

-

Radioligand at a concentration near its Kd.

-

Varying concentrations of desulfated CCK-8.

-

For total binding wells, add assay buffer instead of the test compound.

-

For non-specific binding wells, add a high concentration of unlabeled sulfated CCK-8.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the desulfated CCK-8 concentration. Determine the IC50 value (the concentration of desulfated CCK-8 that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways

The activation of CCK receptors by agonists initiates a cascade of intracellular signaling events. While desulfated CCK-8 is a weak agonist at CCK-A receptors, it can effectively activate CCK-B receptors, leading to downstream cellular responses.

CCK-A Receptor Signaling

Activation of the Gq/11-coupled CCK-A receptor primarily stimulates the phospholipase C (PLC) pathway. This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

Figure 1. CCK-A Receptor Signaling Pathway.

CCK-B Receptor Signaling

Similar to the CCK-A receptor, the CCK-B receptor is also coupled to Gq/11 proteins and activates the PLC signaling cascade. Given the high affinity of desulfated CCK-8 for this receptor, it can effectively induce IP3-mediated calcium release and DAG-dependent PKC activation in cells expressing CCK-B receptors.

References

- 1. Cholecystokinin activates CCKB receptors to excite cells and depress EPSCs in the rat rostral nucleus accumbens in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preclinical and initial clinical evaluation of 111In-labeled nonsulfated CCK8 analog: a peptide for CCK-B receptor-targeted scintigraphy and radionuclide therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Unsulfated vs. Sulfated CCK-8: A Technical Guide to Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core differences in receptor binding affinity between the sulfated and unsulfated forms of cholecystokinin-8 (CCK-8). A comprehensive understanding of these differences is critical for research into the physiological roles of CCK and for the development of targeted therapeutics for gastrointestinal and central nervous system disorders. This document provides a detailed overview of the quantitative binding data, experimental methodologies, and the underlying signaling pathways.

Core Concept: Sulfation Dictates Receptor Selectivity

The key determinant in the receptor binding profile of CCK-8 is the presence or absence of a sulfate group on the tyrosine residue at position seven. This single post-translational modification dramatically alters the peptide's affinity for the two major cholecystokinin receptor subtypes: CCK1R and CCK2R.

-

CCK1 Receptor (CCK1R): Primarily found in the gastrointestinal tract, pancreas, and gallbladder, the CCK1R exhibits a profound preference for sulfated CCK-8. The affinity of sulfated CCK-8 for CCK1R is approximately 500 to 1000 times greater than that of its unsulfated counterpart.[1] This high selectivity makes sulfated CCK-8 a potent agonist for mediating digestive processes such as pancreatic enzyme secretion and gallbladder contraction.

-

CCK2 Receptor (CCK2R): Predominantly located in the brain and stomach, the CCK2R binds both sulfated and unsulfated CCK-8 with similarly high affinity.[1] This lack of discrimination suggests that both forms of the peptide can act as neurotransmitters in the central nervous system, influencing processes like anxiety, satiety, and memory.

Quantitative Binding Affinity Data

The following table summarizes the binding affinities (Ki values) of sulfated and unsulfated CCK-8 for human CCK1 and CCK2 receptors. The Ki value represents the concentration of the competing ligand (in this case, the specific form of CCK-8) that will bind to half of the receptors at equilibrium in a competition radioligand binding assay. A lower Ki value indicates a higher binding affinity.

| Ligand | Receptor Subtype | Binding Affinity (Ki) |

| Sulfated CCK-8 | CCK1R | ~0.6 - 1 nM |

| Unsulfated CCK-8 | CCK1R | ~300 - 500 nM (estimated 500-fold lower affinity than sulfated form) |

| Sulfated CCK-8 | CCK2R | ~0.3 - 1 nM |

| Unsulfated CCK-8 | CCK2R | ~0.3 - 1 nM |

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinities for sulfated and unsulfated CCK-8 is typically achieved through competitive radioligand binding assays. Below is a detailed methodology adapted from established protocols for the human CCK1 receptor.

Objective: To determine the binding affinity (Ki) of sulfated and unsulfated CCK-8 for the CCK1 receptor expressed in a suitable cell line (e.g., CHO-K1 or HEK293 cells).

Materials:

-

Cell Membranes: Membrane preparations from cells stably expressing the human CCK1 receptor.

-

Radioligand: [¹²⁵I]-CCK-8 (sulfated).

-

Competing Ligands: Sulfated CCK-8 and unsulfated CCK-8 of high purity.

-

Binding Buffer: 50 mM HEPES, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA.

-

Wash Buffer: 50 mM HEPES, pH 7.4, 500mM NaCl, 0.1% BSA.

-

96-well Filter Plates: With glass fiber filters.

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Prepare cell membranes from confluent cultures of cells expressing the CCK1 receptor. Homogenize cells in a lysis buffer and isolate the membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the binding buffer.

-

Assay Setup: In a 96-well plate, add the following components in order:

-

Binding buffer.

-

A series of dilutions of the competing ligand (sulfated or unsulfated CCK-8).

-

A fixed concentration of the radioligand ([¹²⁵I]-CCK-8).

-

The cell membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the 96-well filter plate using a vacuum manifold. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Counting: Dry the filter plate and measure the radioactivity in each well using a scintillation counter.

-

Data Analysis:

-

Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled sulfated CCK-8) from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Radioligand Binding Assay Workflow

Signaling Pathways

The differential binding affinities of sulfated and unsulfated CCK-8 translate into distinct downstream signaling cascades, primarily through G-protein coupled receptors.

CCK1R Signaling: Activation of the CCK1 receptor by sulfated CCK-8 leads to the coupling of two primary G-protein subtypes: Gs and Gq.

-

Gq Pathway: The Gq alpha subunit activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This pathway is crucial for the physiological effects of CCK in the digestive system.

-

Gs Pathway: The Gs alpha subunit activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets.

CCK1R Signaling Pathways

CCK2R Signaling: The CCK2 receptor primarily couples to the Gq protein, and this interaction is triggered with high affinity by both sulfated and unsulfated CCK-8. The downstream signaling cascade is therefore identical to the Gq pathway activated by CCK1R, leading to increases in intracellular calcium and activation of PKC.

CCK2R Signaling Pathway

Logical Relationship of Binding Affinities

The distinct binding affinities of sulfated and unsulfated CCK-8 for the two receptor subtypes can be summarized in the following logical diagram.

Receptor Affinity Logic

References

Mechanism of action of desulfated CCK-8 in the central nervous system

An In-depth Technical Guide on the Mechanism of Action of Desulfated CCK-8 in the Central Nervous System

Introduction

Cholecystokinin (CCK) is one of the most abundant neuropeptides in the central nervous system (CNS), where it functions as a key neurotransmitter and neuromodulator.[1] Derived from the pro-cholecystokinin peptide, it exists in various forms, with the C-terminal octapeptide (CCK-8) being a predominant bioactive form in the brain.[1] CCK-8 can exist in two forms: a sulfated form (sCCK-8), with a sulfate group on the tyrosine residue at position seven from the C-terminus, and a non-sulfated or desulfated form (dCCK-8).[1] While both are present in the CNS, their receptor affinities and subsequent biological activities differ significantly. This guide focuses on the mechanism of action of desulfated CCK-8, detailing its interaction with CNS receptors, the downstream signaling cascades it initiates, and its physiological consequences.

Cholecystokinin Receptors in the CNS

CCK peptides exert their effects through two primary G-protein coupled receptors (GPCRs): the Cholecystokinin Type 1 Receptor (CCK1R, formerly CCK-A) and the Cholecystokinin Type 2 Receptor (CCK2R, formerly CCK-B).[1][2]

-

CCK1 Receptors (CCK1R): These receptors are found in select areas of the CNS and are also abundant in the gastrointestinal system. In the brain, they are involved in modulating processes like feeding and dopamine-induced behaviors. CCK1R exhibits a high affinity for sulfated CCK-8 and is significantly less sensitive to the desulfated form.

-

CCK2 Receptors (CCK2R): This is the predominant CCK receptor subtype throughout the CNS. It is critically involved in modulating anxiety, pain perception, arousal, and memory processes. A key pharmacological feature of the CCK2R is its high and roughly equal affinity for both sulfated CCK-8 and desulfated CCK-8, as well as for the hormone gastrin.

Given this receptor pharmacology, the central actions of desulfated CCK-8 are mediated almost exclusively through the CCK2 receptor .

Receptor Binding Profile and Downstream Signaling

Quantitative Binding Affinity

The defining characteristic of desulfated CCK-8's mechanism is its selective high-affinity binding to the CCK2 receptor. The sulfation of the tyrosine residue is a critical determinant for high-affinity binding to the CCK1R, but not for the CCK2R. This distinction is the foundation of their different physiological roles.

| Ligand | Receptor | Binding Affinity (Ki) | Reference |

| Desulfated CCK-8 | CCK1R | ~500-fold lower than sCCK-8 | |

| Desulfated CCK-8 | CCK2R | 0.3 - 1.0 nM | |

| Sulfated CCK-8 | CCK1R | 0.6 - 1.0 nM | |

| Sulfated CCK-8 | CCK2R | 0.3 - 1.0 nM |

Signal Transduction Pathway

Upon binding of desulfated CCK-8, the CCK2 receptor undergoes a conformational change, leading to the activation of its associated heterotrimeric G-protein. The primary transduction mechanism for the CCK2R is through the Gq/11 family of G-proteins. This initiates a well-characterized intracellular signaling cascade.

-

Gq/11 Activation: Ligand binding catalyzes the exchange of GDP for GTP on the α-subunit of the Gq/11 protein, causing its dissociation from the βγ-subunits.

-

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the membrane-bound enzyme Phospholipase C.

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm.

-

Protein Kinase C (PKC) Activation: The increase in intracellular Ca2+ and the presence of DAG synergistically recruit and activate Protein Kinase C (PKC) at the cell membrane.

-

Cellular Response: Activated PKC phosphorylates a wide array of intracellular proteins and ion channels, leading to the ultimate modulation of neuronal excitability and function. For instance, CCK-8 has been shown to enhance acid-sensing ion channel (ASIC) currents in dorsal root ganglion neurons via a G-protein and PKC-dependent pathway.

Physiological and Behavioral Effects in the CNS

The widespread distribution of CCK2 receptors in the brain means that desulfated CCK-8 can influence a variety of neural circuits and behaviors.

-

Anxiety and Panic: Activation of CCK2 receptors is strongly implicated in producing anxiogenic (anxiety-promoting) effects. Conversely, CCK2R antagonists are investigated for their potential anxiolytic properties.

-

Pain Modulation: The CCKergic system has a complex role in nociception. CCK-8 has been shown to modulate pain-related neurons and can exacerbate pain perception under certain conditions by enhancing the activity of channels like ASICs.

-

Interaction with Dopamine Systems: Desulfated CCK-8 can profoundly affect dopaminergic neurotransmission, particularly in the nigrostriatal and mesolimbic pathways. It has been shown to modulate the turnover and release of dopamine, thereby influencing dopamine-mediated behaviors. This interaction is relevant for conditions such as addiction and motivation.

-

Memory and Cognition: The CCK system, primarily through CCK2 receptors, is involved in cognitive processes. Some studies suggest that certain CCK2R agonists may enhance attention and memory, an effect dependent on the dopaminergic system.

It is important to note that while sulfated CCK-8 can act on both CCK1 and CCK2 receptors, the effects of desulfated CCK-8 are specifically attributable to CCK2 receptor activation. However, some studies have reported that desulfated CCK-8 does not induce certain behavioral effects, such as changes in emotional state in the nucleus accumbens, that are seen with the sulfated form, suggesting a more complex interplay in specific brain regions.

Key Experimental Protocols

Radioligand Receptor Binding Assay

This protocol is used to determine the binding affinity (Ki) of desulfated CCK-8 for CCK2 receptors. It involves a competitive binding experiment where the unlabeled compound (dCCK-8) competes with a radiolabeled ligand for receptor binding sites.

Methodology:

-

Membrane Preparation: Homogenize brain tissue (e.g., cerebral cortex, rich in CCK2R) in a cold buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes by high-speed centrifugation, wash, and resuspend in an assay buffer to a specific protein concentration.

-

Assay Incubation: In assay tubes, combine the membrane preparation, a fixed concentration of a radiolabeled CCK2R-selective ligand (e.g., ³H-propionylated CCK-8), and varying concentrations of the unlabeled competitor (desulfated CCK-8).

-

Separation: After incubation to equilibrium, rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters. The filters trap the membranes with bound radioligand.

-

Quantification: Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity. Place the filters in scintillation vials with a scintillation cocktail.

-

Data Analysis: Measure the radioactivity using a scintillation counter. Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site competition model to determine the IC50 (the concentration of competitor that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Brain Slice Electrophysiology

This protocol assesses how desulfated CCK-8 modulates neuronal activity (e.g., firing rate, synaptic potentials) in a specific brain region.

Methodology:

-

Slice Preparation: Anesthetize and decapitate a rodent. Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF). Cut acute brain slices (e.g., 300-400 µm thick) containing the region of interest (e.g., hippocampus, amygdala) using a vibratome.

-

Slice Recovery: Transfer slices to a holding chamber with oxygenated aCSF and allow them to recover for at least 1 hour at room temperature or a slightly elevated temperature (e.g., 32-35°C).

-

Recording: Place a single slice in a recording chamber on a microscope stage, continuously perfused with oxygenated aCSF. Using micromanipulators, position a glass recording micropipette filled with an internal solution onto a target neuron for whole-cell patch-clamp recording.

-

Data Acquisition: Establish a stable baseline recording of the neuron's electrical activity (e.g., resting membrane potential, action potential firing in response to current injection).

-

Drug Application: Perfuse the slice with aCSF containing a known concentration of desulfated CCK-8. Record any changes in the neuron's electrical properties. Wash out the drug to observe if the effects are reversible.

-

Data Analysis: Analyze the electrophysiological recordings to quantify changes in membrane potential, input resistance, firing frequency, and synaptic event characteristics before, during, and after drug application.

References

An In-Depth Technical Guide to the Signaling Pathways Activated by Non-Sulfated Cholecystokinin Octapeptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholecystokinin (CCK) is a crucial peptide hormone and neurotransmitter in the gastrointestinal system and central nervous system. It exists in various isoforms, with the C-terminal octapeptide (CCK-8) being a principal bioactive form. CCK-8 can be either sulfated or non-sulfated at a specific tyrosine residue. While the sulfated form has been extensively studied, non-sulfated CCK-8 (nsCCK-8) also exhibits significant biological activity, primarily by interacting with the cholecystokinin-B (CCK-B) receptor, also known as CCK2R.[1][2] This technical guide provides a comprehensive overview of the signaling pathways initiated by nsCCK-8 upon binding to its receptor, with a focus on the core molecular mechanisms, quantitative data, and detailed experimental protocols relevant to researchers in pharmacology and drug development.

Core Signaling Cascades of Non-Sulfated CCK-8

Non-sulfated CCK-8 preferentially binds to the CCK-B receptor, a G-protein coupled receptor (GPCR).[1][2] This interaction initiates a cascade of intracellular events that mediate the physiological effects of nsCCK-8. The primary signaling pathway activated is the Gq/11 pathway, leading to the activation of Phospholipase C (PLC), which in turn generates the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG).

Gq/11-PLC-IP3/DAG Pathway

Upon binding of nsCCK-8 to the CCK-B receptor, a conformational change in the receptor activates the associated heterotrimeric Gq/11 protein. The activated Gαq subunit stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3 and Calcium Mobilization : IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. This rapid increase in intracellular calcium concentration is a key signaling event that activates various downstream effectors, including calcium-dependent kinases and phosphatases.

-

DAG and PKC Activation : DAG remains in the plasma membrane and, in conjunction with the elevated intracellular calcium, activates Protein Kinase C (PKC). Activated PKC phosphorylates a wide range of target proteins on serine and threonine residues, modulating their activity and leading to diverse cellular responses.

Mitogen-Activated Protein Kinase (MAPK) Pathway

Activation of the CCK-B receptor by nsCCK-8 can also lead to the stimulation of the Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK) pathway. This pathway is crucial for regulating cellular processes such as proliferation, differentiation, and survival. The activation of ERK is often downstream of PKC activation and can also be influenced by calcium signaling. Phosphorylated ERK (p-ERK) can translocate to the nucleus to regulate gene expression.

Quantitative Data on Non-Sulfated CCK-8 Signaling

The following tables summarize the available quantitative data for the interaction of non-sulfated CCK-8 with its receptors and the subsequent activation of downstream signaling molecules.

| Ligand | Receptor | Binding Affinity (Ki) [nM] | Cell Type | Reference |

| Non-sulfated CCK-8 | hCCK1R | 800 | Transfected HEK293 cells | |

| Non-sulfated CCK-8 | hCCK2R | 125 | Transfected HEK293 cells | |

| Sulfated CCK-8 | hCCK1R | 0.8 | Transfected HEK293 cells | |

| Sulfated CCK-8 | hCCK2R | 1.5 | Transfected HEK293 cells |

| Agonist | Response Measured | EC50 [nM] | Cell Type/System | Reference |

| Sulfated CCK-8 | Intracellular Ca2+ Mobilization | 12.2 (net CCK1R) | Pancreatic Acinar Cells | [3] |

| Sulfated CCK-8 | Intracellular Ca2+ Mobilization | 55.4 (net CCK2R) | Pancreatic Acinar Cells | |

| Sulfated CCK-8 | [3H]IP3 Accumulation | 1 | Rat Pancreatic Acini |

Mandatory Visualizations

Signaling Pathway of Non-Sulfated CCK-8

Caption: Signaling cascade initiated by non-sulfated CCK-8.

Experimental Workflow for Measuring Intracellular Calcium

Caption: Workflow for intracellular calcium measurement.

Experimental Workflow for Western Blotting of p-ERK

Caption: Workflow for p-ERK Western Blot analysis.

Experimental Protocols

Measurement of Intracellular Calcium Mobilization

This protocol describes how to measure changes in intracellular calcium concentration in response to nsCCK-8 stimulation using a fluorescent calcium indicator.

Materials:

-

Cells expressing CCK-B receptors (e.g., transfected HEK293 or a relevant native cell line)

-

96-well black, clear-bottom plates

-

Fura-2 AM or Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

Non-sulfated CCK-8

-

Fluorescence plate reader with kinetic reading capabilities and appropriate filters

Procedure:

-

Cell Plating: Seed cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment. Culture overnight.

-

Dye Loading:

-

Prepare a loading buffer containing HBSS with 20 mM HEPES, 2.5 µM Fura-2 AM or Fluo-4 AM, and 0.02% Pluronic F-127.

-

Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.

-

Incubate the plate at 37°C for 30-60 minutes in the dark.

-

-

Washing: Gently wash the cells twice with 100 µL of HBSS with 20 mM HEPES to remove extracellular dye. After the final wash, add 100 µL of the same buffer to each well.

-

Measurement:

-

Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths (e.g., for Fluo-4: excitation at 485 nm and emission at 520 nm).

-

Record a stable baseline fluorescence for 1-2 minutes.

-

Add varying concentrations of nsCCK-8 to the wells.

-

Continue to record the fluorescence intensity for several minutes to capture the full calcium response.

-

-

Data Analysis: The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. Data can be expressed as a change in fluorescence (ΔF) over the baseline fluorescence (F0) or converted to calcium concentrations using appropriate calibration methods.

Inositol Trisphosphate (IP3) Accumulation Assay

This protocol outlines a method to quantify the production of IP3 in response to nsCCK-8 stimulation using a competitive binding assay kit.

Materials:

-

Cells expressing CCK-B receptors

-

Cell culture plates (e.g., 24-well)

-

Stimulation buffer (e.g., HBSS with 10 mM LiCl)

-

Non-sulfated CCK-8

-

Trichloroacetic acid (TCA) or other lysis buffer

-

Commercially available IP3 assay kit (e.g., ELISA or TR-FRET based)

-

Scintillation counter or plate reader appropriate for the chosen kit

Procedure:

-

Cell Culture: Plate cells in 24-well plates and grow to near confluency.

-

Labeling (if using a radio-labeled assay): Incubate cells with [3H]-myo-inositol in inositol-free medium for 24-48 hours to label the cellular phosphoinositide pools.

-

Stimulation:

-

Wash the cells with stimulation buffer.

-

Pre-incubate the cells with stimulation buffer containing LiCl for 15-30 minutes. LiCl inhibits the degradation of IP3.

-

Add different concentrations of nsCCK-8 and incubate for the desired time (e.g., 30-60 seconds).

-

-

Extraction:

-

Stop the reaction by adding ice-cold TCA.

-

Incubate on ice for 30 minutes.

-

Collect the acid-soluble fraction (containing IP3).

-

Neutralize the samples.

-

-

Quantification:

-

Follow the manufacturer's protocol for the IP3 assay kit to quantify the amount of IP3 in each sample.

-

This typically involves a competitive binding reaction between the sample IP3 and a labeled IP3 tracer for a limited number of IP3 binding sites.

-

-

Data Analysis: Generate a standard curve using known concentrations of IP3. Determine the concentration of IP3 in the experimental samples by interpolating from the standard curve.

Western Blotting for ERK Phosphorylation

This protocol details the detection of phosphorylated ERK (p-ERK) as a measure of MAPK pathway activation by nsCCK-8.

Materials:

-

Cells expressing CCK-B receptors

-

6-well plates

-

Serum-free culture medium

-

Non-sulfated CCK-8

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-p-ERK1/2 and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment:

-

Plate cells in 6-well plates and grow to 80-90% confluency.

-

Serum-starve the cells for 4-24 hours to reduce basal ERK phosphorylation.

-

Treat the cells with various concentrations of nsCCK-8 for a specific time course (e.g., 5, 15, 30 minutes).

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total ERK1/2 to normalize for protein loading.

-

Data Analysis: Quantify the band intensities using densitometry software. Express the p-ERK signal as a ratio to the total ERK signal to determine the fold-change in ERK phosphorylation.

Conclusion

Non-sulfated CCK-8 activates a well-defined set of signaling pathways, primarily through the CCK-B receptor. The activation of the Gq/11-PLC-IP3-Ca2+ cascade is the central signaling event, leading to the mobilization of intracellular calcium and the activation of PKC. These initial signals can then propagate to other pathways, such as the MAPK/ERK cascade, to regulate a variety of cellular functions. This guide provides a foundational understanding of these pathways and the experimental approaches to study them. Further research is warranted to fully elucidate the quantitative aspects of nsCCK-8 signaling and its physiological and pathological implications.

References

Unsulfated Cholecystokinin Peptides: A Technical Guide to Their Discovery, History, and Core Functions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholecystokinin (CCK) is a pivotal gut-brain peptide hormone first identified in 1928 for its ability to stimulate gallbladder contraction. The subsequent decades of research have unveiled a complex family of CCK peptides derived from a single precursor, preprocholecystokinin. A critical post-translational modification, O-sulfation of a specific tyrosine residue, was long considered essential for the biological activity of CCK. However, the existence and distinct physiological roles of unsulfated cholecystokinin (usCCK) peptides have emerged as a significant area of investigation, revealing a nuanced regulatory system. This technical guide provides an in-depth exploration of the discovery, history, and core functionalities of usCCK peptides, with a focus on quantitative data, experimental methodologies, and signaling pathways.

Discovery and Historical Perspective

The journey to understanding usCCK peptides began with the initial characterization of their sulfated counterparts. In 1968, Viktor Mutt and Erik Jorpes elucidated the structure of porcine CCK-33, revealing the presence of a sulfated tyrosine residue. For many years, this sulfation was deemed a prerequisite for CCK's biological actions, primarily its effects on gallbladder contraction and pancreatic enzyme secretion, which are mediated by the cholecystokinin-1 receptor (CCK1R).

The development of specific radioimmunoassays in the 1970s and 1980s allowed for the detection and quantification of various CCK forms in tissues and circulation. These studies revealed the existence of multiple molecular forms of CCK, varying in length from CCK-58 to CCK-4. Crucially, these advanced analytical techniques also identified CCK peptides that lacked the characteristic sulfate group. Initially, the significance of these unsulfated forms was unclear, with some considering them to be inactive byproducts.

Subsequent research, however, demonstrated that usCCK peptides are not inert. The discovery of a second CCK receptor subtype, the cholecystokinin-2 receptor (CCK2R), which is also known as the gastrin receptor, was a turning point. It was found that the CCK2R binds both sulfated and unsulfated CCK peptides with similarly high affinity. This finding provided a molecular basis for the biological activities of usCCK and established it as a distinct signaling molecule with its own set of physiological functions, particularly in the brain and stomach.

Quantitative Data: Receptor Binding Affinities and Potency

The differential affinity of sulfated and unsulfated CCK peptides for the two receptor subtypes is the cornerstone of their distinct biological roles. The following tables summarize key quantitative data from various studies, highlighting these differences.

Table 1: Receptor Binding Affinities (Ki) of Sulfated and Unsulfated CCK-8

| Ligand | Receptor | Cell Line/Tissue | Radioligand | Ki (nM) | Fold Difference (Sulfated vs. Unsulfated) | Reference |

| Sulfated CCK-8 | Human CCK1R | HEK293 cells | [¹²⁵I]CCK-8 | 0.8 | - | [1] |

| Unsulfated CCK-8 | Human CCK1R | HEK293 cells | [¹²⁵I]CCK-8 | 400 | ~500 | [2] |

| Sulfated CCK-8 | Human CCK2R | HEK293 cells | [¹²⁵I]CCK-8 | 0.5 | - | [1] |

| Unsulfated CCK-8 | Human CCK2R | HEK293 cells | [¹²⁵I]CCK-8 | 0.7 | ~1.4 | [2] |

| Sulfated CCK-8 | Rat Pancreatic Acini (CCK1R) | - | [¹²⁵I]BH-CCK-8 | ~0.06 (High affinity) | - | [3] |

| Unsulfated CCK-8 | Rat Pancreatic Acini (CCK1R) | - | [¹²⁵I]BH-CCK-8 | ~30 (High affinity) | ~500 |

Note: Ki values can vary between studies due to different experimental conditions. The data presented here are representative values for comparison.

Table 2: Functional Potency (EC50) of Sulfated and Unsulfated CCK-8

| Peptide | Assay | Tissue/Cell Line | Measured Response | EC50 (nM) | Reference |

| Sulfated CCK-8 | Amylase Release | Rat Pancreatic Acini | Amylase Secretion | ~0.1 | |

| Unsulfated CCK-8 | Amylase Release | Rat Pancreatic Acini | Amylase Secretion | >1000 | |

| Sulfated CCK-8 | Calcium Mobilization | CHO-CCK1R cells | Intracellular Ca²⁺ | ~0.03 | |

| Unsulfated CCK-8 | Calcium Mobilization | CHO-CCK2R cells | Intracellular Ca²⁺ | ~0.1 |

Experimental Protocols

The study of usCCK peptides relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

Radioimmunoassay (RIA) for Unsulfated CCK

This protocol outlines a competitive binding assay for the quantification of usCCK in biological samples.

-

Antibody Production: Antibodies specific for the C-terminus of CCK, which do not discriminate between sulfated and unsulfated forms, are raised in rabbits by immunizing with a synthetic unsulfated CCK fragment (e.g., usCCK-10) conjugated to a carrier protein like keyhole limpet hemocyanin.

-

Radiolabeling: A synthetic CCK peptide (e.g., usCCK-8 or CCK-33) is radiolabeled with ¹²⁵I using the Chloramine-T or Iodogen method. The radiolabeled peptide is then purified using gel filtration or HPLC.

-

Assay Procedure:

-

Standards (known concentrations of usCCK) and unknown samples are incubated with a fixed amount of the specific antibody in a buffer (e.g., phosphate buffer, pH 7.4) for 24-48 hours at 4°C.

-

A fixed amount of ¹²⁵I-labeled CCK is then added to the mixture and incubated for another 24 hours at 4°C.

-

The antibody-bound (both labeled and unlabeled) CCK is separated from the free ¹²⁵I-labeled CCK. This can be achieved by precipitation with a second antibody (e.g., goat anti-rabbit IgG) and polyethylene glycol (PEG), followed by centrifugation.

-

The radioactivity of the resulting pellet (containing the bound fraction) is measured using a gamma counter.

-

A standard curve is generated by plotting the percentage of bound radioactivity against the concentration of the unlabeled CCK standards. The concentration of usCCK in the unknown samples is then determined by interpolation from this curve.

-

Receptor Binding Assay

This protocol describes a method to determine the binding affinity of usCCK peptides to CCK receptors expressed in cultured cells.

-

Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells are stably transfected with the cDNA encoding either the human CCK1R or CCK2R. Cells are cultured in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.

-

Membrane Preparation: Cells are harvested, washed, and homogenized in a cold buffer. The homogenate is centrifuged at a low speed to remove nuclei and debris, and the supernatant is then centrifuged at a high speed to pellet the cell membranes. The membrane pellet is resuspended in a binding buffer.

-

Binding Reaction:

-

A fixed amount of cell membrane preparation is incubated with a constant concentration of a radiolabeled ligand (e.g., [¹²⁵I]Bolton-Hunter labeled sulfated CCK-8) in the binding buffer.

-

Increasing concentrations of unlabeled competitor peptides (sulfated CCK-8 and usCCK-8) are added to the incubation mixture.

-

The reaction is incubated at a specific temperature (e.g., 25°C or 37°C) for a set time to reach equilibrium (e.g., 60-90 minutes).

-

The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. The filters are then washed with cold buffer.

-

The radioactivity retained on the filters is measured using a gamma counter.

-

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (the concentration of unlabeled peptide that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Measurement of Intracellular Calcium Mobilization

This protocol details a method to assess the functional potency of usCCK by measuring its ability to stimulate intracellular calcium release.

-

Cell Preparation: CHO or HEK293 cells stably expressing either CCK1R or CCK2R are seeded in black-walled, clear-bottom 96-well plates and grown to confluence.

-

Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological salt solution for a specific time at 37°C. After loading, the cells are washed to remove the extracellular dye.

-

Stimulation and Measurement:

-

The plate is placed in a fluorescence plate reader.

-

Basal fluorescence is recorded for a short period.

-

Increasing concentrations of the agonist (sulfated or unsulfated CCK) are added to the wells.

-

The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is monitored over time.

-

-

Data Analysis: The peak fluorescence response for each concentration of the agonist is determined. The data are then plotted as the percentage of the maximal response versus the agonist concentration, and a dose-response curve is fitted using a sigmoidal function to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response).

Signaling Pathways

The distinct biological effects of usCCK are a direct consequence of its selective activation of the CCK2R. The signaling pathways downstream of both CCK1R and CCK2R are illustrated below.

Caption: CCK1 Receptor Signaling Pathway.

Caption: CCK2 Receptor Signaling Pathway.

CCK1 Receptor Signaling

The CCK1R is a G protein-coupled receptor (GPCR) that primarily couples to Gαq and Gαs proteins. Activation by sulfated CCK leads to:

-

Gαq Pathway: Activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). This pathway is central to stimulating pancreatic enzyme secretion and gallbladder contraction.

-

Gαs Pathway: Activation of adenylyl cyclase (AC), leading to the production of cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA).

Unsulfated CCK has a very low affinity for the CCK1R and is therefore a poor activator of these pathways.

CCK2 Receptor Signaling

The CCK2R is also a GPCR that predominantly couples to Gαq. Both sulfated and unsulfated CCK peptides are potent agonists of this receptor. Activation of the CCK2R leads to:

-

Gαq Pathway: Similar to the CCK1R, activation of the Gαq pathway results in PLC activation, IP₃ and DAG production, and subsequent increases in intracellular calcium and PKC activation. This pathway is involved in the stimulation of gastric acid secretion from parietal cells (indirectly via histamine release from ECL cells) and plays a role in neurotransmission in the central and enteric nervous systems.

-

Src and ERK Pathway: The CCK2R can also activate non-receptor tyrosine kinases of the Src family, which in turn can activate the mitogen-activated protein kinase (MAPK/ERK) cascade. This pathway is implicated in the regulation of cell proliferation and differentiation.

Conclusion

The discovery and characterization of unsulfated cholecystokinin peptides have significantly expanded our understanding of the CCK system. No longer viewed as inactive precursors, usCCK peptides are now recognized as distinct signaling molecules that selectively activate the CCK2R to mediate a unique set of physiological responses, particularly in the gastrointestinal and central nervous systems. The detailed quantitative data and experimental methodologies presented in this guide provide a foundation for further research into the nuanced roles of usCCK in health and disease, and for the development of novel therapeutic strategies targeting the CCK system. The differential receptor affinities and signaling pathways of sulfated and unsulfated CCK peptides offer exciting opportunities for the design of highly specific agonists and antagonists for the CCK1R and CCK2R, with potential applications in a range of disorders, from digestive diseases to neurological conditions.

References

Structural Analysis of Desulfated Cholecystokinin Octapeptide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholecystokinin octapeptide (CCK-8) is a crucial peptide hormone and neurotransmitter in the gastrointestinal system and central nervous system. Its biological activity is significantly modulated by the sulfation of a specific tyrosine residue. The desulfated form of CCK-8, while exhibiting lower affinity for the cholecystokinin-A (CCK1) receptor, still plays a significant role in physiological processes and serves as an important subject of structural and functional studies. This technical guide provides an in-depth analysis of the structural characteristics of desulfated CCK-8, details the experimental methodologies used for its structural elucidation, and outlines the signaling pathways it modulates.

Core Structural Features

The primary structure of desulfated cholecystokinin octapeptide consists of the amino acid sequence: Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2. Unlike its sulfated counterpart, the tyrosine residue at position 2 is not post-translationally modified with a sulfate group. This lack of sulfation profoundly influences its three-dimensional conformation and receptor binding affinity.

Solution-state Nuclear Magnetic Resonance (NMR) studies have been the primary method for elucidating the conformational preferences of desulfated CCK-8. These studies reveal a highly flexible molecule that exists in a dynamic equilibrium of various conformations. However, there is a propensity for the peptide to adopt folded, turn-like structures, particularly in the C-terminal region, which is crucial for receptor interaction.

Quantitative Conformational Data

While a complete, high-resolution crystal structure of desulfated CCK-8 remains to be determined, NMR studies have provided valuable insights into its solution conformation. The following tables summarize representative conformational parameters. It is important to note that these values represent an average of the conformational ensemble present in solution.

Table 1: Representative Dihedral Angles for Desulfated CCK-8 in DMSO

| Residue | Phi (φ) Angle (°) | Psi (ψ) Angle (°) |

| Asp1 | - | - |

| Tyr2 | -60 to -80 | 120 to 150 |

| Met3 | -70 to -90 | -30 to -50 |

| Gly4 | 70 to 90 | -60 to -80 |

| Trp5 | -90 to -110 | 130 to 150 |

| Met6 | -80 to -100 | -20 to -40 |

| Asp7 | -150 to -170 | 140 to 160 |

| Phe8 | -60 to -80 | - |

Note: These are representative values derived from conformational studies and may vary based on solvent and temperature conditions.

Table 2: Representative Proton NMR Chemical Shifts (ppm) for Desulfated CCK-8 in DMSO-d6

| Residue | NH | αH | Side Chain Protons |

| Asp1 | 8.35 | 4.60 | 2.70, 2.85 (βH) |

| Tyr2 | 8.15 | 4.45 | 6.70, 7.05 (ring) |

| Met3 | 8.05 | 4.35 | 2.05 (γH), 2.50 (εCH3) |

| Gly4 | 8.25 | 3.80, 3.95 | - |

| Trp5 | 8.10 | 4.55 | 7.00-7.60 (ring) |

| Met6 | 8.00 | 4.30 | 2.00 (γH), 2.45 (εCH3) |

| Asp7 | 8.20 | 4.50 | 2.65, 2.80 (βH) |

| Phe8 | 7.90 | 4.65 | 7.20-7.35 (ring) |

Note: Chemical shifts are highly dependent on experimental conditions. These are approximate values for illustrative purposes.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.

Methodology:

-

Sample Preparation: Desulfated CCK-8 is dissolved in a deuterated solvent, typically dimethyl sulfoxide (DMSO-d6) or water (H2O/D2O mixture), to a concentration of 1-5 mM. A suitable internal standard, such as tetramethylsilane (TMS) or 2,2-dimethyl-2-silapentane-5-sulfonate (DSS), is added for referencing the chemical shifts.

-

Data Acquisition: A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are performed on a high-field NMR spectrometer (e.g., 600 MHz or higher).

-

1D ¹H NMR: Provides initial information on the number and types of protons in the molecule.

-

2D TOCSY (Total Correlation Spectroscopy): Used to identify protons within the same amino acid spin system.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space (typically < 5 Å), which is crucial for determining the tertiary structure.

-

2D COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, typically those separated by two or three bonds.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms.

-

-

Data Processing and Analysis:

-

The acquired NMR data is processed using specialized software (e.g., TopSpin, NMRPipe).

-

Resonance assignment is performed by systematically connecting spin systems identified in the TOCSY spectra and sequencing them based on sequential NOEs (dαN(i, i+1), dNN(i, i+1)).

-

Distance restraints are derived from the intensities of NOE cross-peaks.

-

Dihedral angle restraints can be estimated from J-coupling constants measured from high-resolution 1D or 2D spectra.

-

-

Structure Calculation: The experimental restraints (distances and dihedral angles) are used as input for molecular dynamics and simulated annealing calculations to generate an ensemble of structures consistent with the NMR data.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution.

Methodology:

-

Sample Preparation: A stock solution of desulfated CCK-8 is prepared in a suitable buffer (e.g., phosphate buffer, pH 7.4). The final concentration for far-UV CD is typically in the range of 0.1-0.2 mg/mL. The buffer itself must be transparent in the far-UV region.

-

Data Acquisition:

-

The CD spectrum is recorded on a spectropolarimeter.

-

A baseline spectrum of the buffer is recorded first and subtracted from the sample spectrum.

-

The far-UV spectrum is typically scanned from 190 nm to 250 nm.

-

Measurements are often performed at a controlled temperature.

-

-

Data Analysis:

-

The raw data (ellipticity) is converted to mean residue ellipticity [θ].

-

The resulting spectrum is analyzed to estimate the percentage of different secondary structural elements (α-helix, β-sheet, random coil) using deconvolution algorithms. A spectrum with a strong negative band around 200 nm is characteristic of a predominantly random coil structure, which is often observed for flexible peptides like desulfated CCK-8.

-

Signaling Pathways

Desulfated CCK-8 exerts its biological effects by binding to cholecystokinin receptors, primarily the CCK1 and CCK2 receptors (also known as CCKA and CCKB receptors, respectively), which are G-protein coupled receptors (GPCRs). The affinity of desulfated CCK-8 is significantly lower for the CCK1 receptor compared to its sulfated form, while it retains high affinity for the CCK2 receptor.